molecular formula C7H9F3O B6225869 5-(trifluoromethyl)-1-oxaspiro[2.4]heptane CAS No. 2770359-39-0

5-(trifluoromethyl)-1-oxaspiro[2.4]heptane

Cat. No. B6225869
CAS RN: 2770359-39-0
M. Wt: 166.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane, also known as TFMO, is a compound that has been studied for its potential applications in the scientific research field. It is a synthetic compound that is derived from the cyclic ether of the spirocyclic heptane. This compound has been studied for its ability to act as a catalyst in certain reactions, as well as its potential as an intermediate in the synthesis of other compounds. TFMO has been found to have a variety of applications in the field of scientific research, ranging from its use as a catalyst in the synthesis of other compounds to its potential as a therapeutic agent in the treatment of various diseases.

Scientific Research Applications

5-(trifluoromethyl)-1-oxaspiro[2.4]heptane has been studied for its potential applications in the field of scientific research. It has been found to be a useful catalyst in the synthesis of other compounds, and has been used in the synthesis of a variety of different compounds, including pharmaceuticals, fragrances, and polymers. Additionally, 5-(trifluoromethyl)-1-oxaspiro[2.4]heptane has been found to be a useful intermediate in the synthesis of compounds such as 1,2-difluorocyclohexane and 1,3-difluorocyclohexene. Furthermore, 5-(trifluoromethyl)-1-oxaspiro[2.4]heptane has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-1-oxaspiro[2.4]heptane is not yet fully understood, however, it is believed to work by acting as a catalyst in certain reactions. It has been found to be a useful catalyst in the synthesis of other compounds, and it has also been shown to be a useful intermediate in the synthesis of certain compounds. Additionally, 5-(trifluoromethyl)-1-oxaspiro[2.4]heptane has been found to act as an inhibitor of certain enzymes, which may explain its potential as a therapeutic agent in the treatment of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(trifluoromethyl)-1-oxaspiro[2.4]heptane are not yet fully understood. However, it has been found to be a useful catalyst in the synthesis of other compounds, and it has also been shown to act as an inhibitor of certain enzymes. Additionally, 5-(trifluoromethyl)-1-oxaspiro[2.4]heptane has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(trifluoromethyl)-1-oxaspiro[2.4]heptane in lab experiments include its ability to act as a catalyst in certain reactions, and its potential as an intermediate in the synthesis of other compounds. Additionally, 5-(trifluoromethyl)-1-oxaspiro[2.4]heptane has been found to be a useful inhibitor of certain enzymes, which may explain its potential as a therapeutic agent in the treatment of certain diseases.
The limitations of using 5-(trifluoromethyl)-1-oxaspiro[2.4]heptane in lab experiments include its potential toxicity, as it is a synthetic compound. Additionally, the use of 5-(trifluoromethyl)-1-oxaspiro[2.4]heptane may be limited by its availability, as it is not widely available commercially. Furthermore, the use of 5-(trifluoromethyl)-1-oxaspiro[2.4]heptane may be limited by its cost, as it is a relatively expensive compound.

Future Directions

The potential future directions for research into 5-(trifluoromethyl)-1-oxaspiro[2.4]heptane include further investigation into its mechanism of action, as well as its potential therapeutic applications. Additionally, further research into the synthesis of 5-(trifluoromethyl)-1-oxaspiro[2.4]heptane, as well as its potential toxicity, may provide useful information for its potential use in the scientific research field. Furthermore, further research into the potential applications of 5-(trifluoromethyl)-1-oxaspiro[2.4]heptane in the synthesis of other compounds may lead to new and innovative uses for this compound. Finally, further research into the potential biochemical and physiological effects of 5-(trifluoromethyl)-1-oxaspiro[2.4]heptane may provide valuable insight into its potential therapeutic applications.

Synthesis Methods

5-(trifluoromethyl)-1-oxaspiro[2.4]heptane can be synthesized through a number of different methods. The most common method of synthesis is by the reaction of trifluoromethyl iodide with 1-bromo-3-methyl-2-butanol in the presence of a base such as sodium hydroxide. This reaction produces a mixture of 5-(trifluoromethyl)-1-oxaspiro[2.4]heptane and 1-bromo-3-methyl-2-butanol, which can then be separated by distillation. Other methods of synthesis include the reaction of trifluoromethyl chloride with 1-bromo-3-methyl-2-butanol, and the reaction of trifluoromethyl bromide with 1-bromo-3-methyl-2-butanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-(trifluoromethyl)-1-oxaspiro[2.4]heptane can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Cyclohexanone", "Trifluoroacetic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with trifluoroacetic acid in the presence of sodium hydroxide and methanol to form 5-(trifluoromethyl)-2-cyclohexen-1-one.", "Step 2: The resulting product from step 1 is then reacted with hydrochloric acid to form 5-(trifluoromethyl)-2-cyclohexen-1-ol.", "Step 3: The product from step 2 is then reacted with sodium bicarbonate to form 5-(trifluoromethyl)-2-cyclohexen-1-ol sodium salt.", "Step 4: The product from step 3 is then reacted with sodium chloride and water to form 5-(trifluoromethyl)-1-oxaspiro[2.4]heptane." ] }

CAS RN

2770359-39-0

Product Name

5-(trifluoromethyl)-1-oxaspiro[2.4]heptane

Molecular Formula

C7H9F3O

Molecular Weight

166.1

Purity

95

Origin of Product

United States

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